molecular formula C14H9F3N2O B6246902 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1042308-21-3

1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6246902
CAS No.: 1042308-21-3
M. Wt: 278.23 g/mol
InChI Key: LSLPLXBGVQTMNC-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydrobenzodiazolone core. The presence of the trifluoromethyl group imparts unique chemical and biological properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:

    Formation of the Benzodiazolone Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carbonyl compound, such as phosgene or urea derivatives, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of safer reagents and solvents are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzodiazolone core, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzodiazolone core.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolic processes.

Comparison with Similar Compounds

    1-[4-(Trifluoromethyl)phenyl]-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but with a benzimidazole core.

    1-[4-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzothiazol-2-one: Contains a benzothiazole core instead of benzodiazolone.

Uniqueness: 1-[4-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific combination of a trifluoromethyl group and a benzodiazolone core, which imparts distinct chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1042308-21-3

Molecular Formula

C14H9F3N2O

Molecular Weight

278.23 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)18-13(19)20/h1-8H,(H,18,20)

InChI Key

LSLPLXBGVQTMNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=CC=C(C=C3)C(F)(F)F

Purity

95

Origin of Product

United States

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